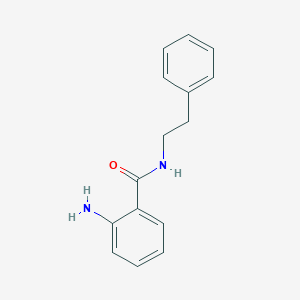

2-amino-N-(2-phenylethyl)benzamide

Übersicht

Beschreibung

“2-amino-N-(2-phenylethyl)benzamide” is a chemical compound with the molecular formula C15H16N2O . It has a molecular weight of 240.3 and is typically found in the form of a powder .

Synthesis Analysis

While specific synthesis methods for “2-amino-N-(2-phenylethyl)benzamide” were not found, there are general methods for synthesizing benzamide derivatives. One approach involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . Another approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .

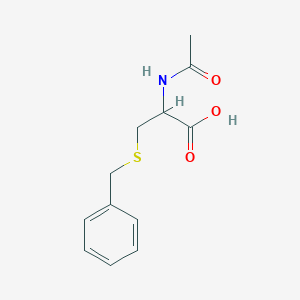

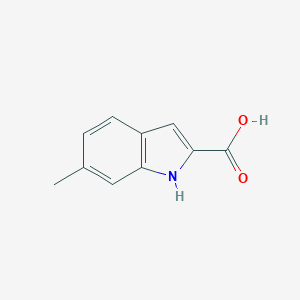

Molecular Structure Analysis

The InChI code for “2-amino-N-(2-phenylethyl)benzamide” is 1S/C15H16N2O/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16/h2-11H,16H2,1H3,(H,17,18) . This indicates the presence of a benzamide group attached to a phenylethyl group, with an amino group on the benzene ring.

Physical And Chemical Properties Analysis

“2-amino-N-(2-phenylethyl)benzamide” is a powder with a melting point of 113-114°C . It is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Benzamides, including 2-amino-N-(2-phenylethyl)benzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . This makes them useful in research related to oxidative stress and its role in various diseases.

Antibacterial Activity

Benzamides have shown antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antibacterial agents.

Anti-inflammatory and Analgesic Activity

Benzamides have been found to possess anti-inflammatory and analgesic properties . This makes them useful in the research and treatment of conditions involving inflammation and pain.

Antitumor Activity

Benzamides have been used in the treatment of cancer . They have shown potential as antitumor agents, making them valuable in oncology research.

Hypercholesterolemia Treatment

Benzamides have been used in the treatment of hypercholesterolemia , a condition characterized by high levels of cholesterol in the blood. This makes them useful in cardiovascular research.

Industrial Applications

Benzamides are also used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture . This broadens their scope of application beyond the medical and biological fields.

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “2-amino-N-(2-phenylethyl)benzamide” were not found, research into benzamide derivatives is ongoing due to their wide range of bioactivities . Further studies could focus on exploring the potential therapeutic applications of “2-amino-N-(2-phenylethyl)benzamide” and similar compounds.

Wirkmechanismus

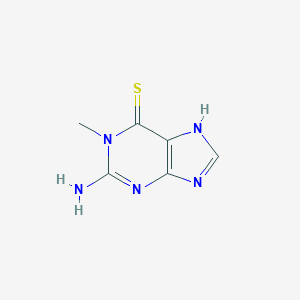

Target of Action

The primary targets of 2-amino-N-(2-phenylethyl)benzamide are human glucokinase (GK) and breakpoint cluster Abl (Bcr-Abl) and histone deacetylase (HDAC) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . Bcr-Abl and HDAC are key targets in cancer drug development .

Mode of Action

2-amino-N-(2-phenylethyl)benzamide acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the GK protein, enhancing its catalytic action . In cancer drug development, it shows inhibitory activity against Bcr-Abl and HDAC1 .

Biochemical Pathways

The activation of GK by 2-amino-N-(2-phenylethyl)benzamide enhances the transformation of glucose to glucose-6-phosphate . This plays a significant role in the regulation of insulin secretion and glucose homeostasis . In cancer cells, the compound inhibits Bcr-Abl and HDAC1, affecting multiple signaling pathways involved in cell proliferation and survival .

Result of Action

The activation of GK by 2-amino-N-(2-phenylethyl)benzamide can lead to significant hypoglycemic effects, beneficial for the therapy of type-2 diabetes . The inhibition of Bcr-Abl and HDAC1 in cancer cells can result in potent antiproliferative activities .

Eigenschaften

IUPAC Name |

2-amino-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUCIDPYOGNAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352333 | |

| Record name | 2-amino-n-phenethyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-phenylethyl)benzamide | |

CAS RN |

19050-62-5 | |

| Record name | 2-amino-n-phenethyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

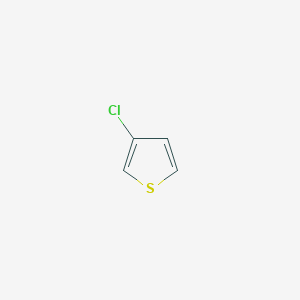

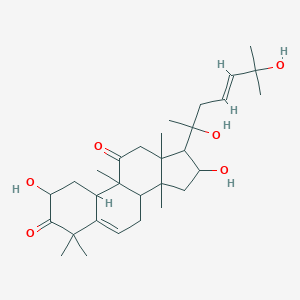

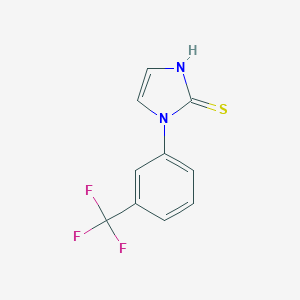

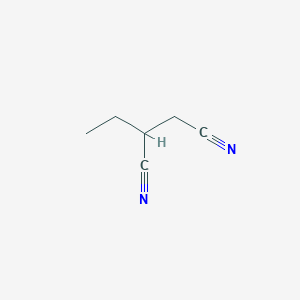

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.